molecular formula C18H17N3O3 B2957540 N-(3-(isoxazol-4-yl)propyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1903333-05-0

N-(3-(isoxazol-4-yl)propyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2957540
CAS RN: 1903333-05-0
M. Wt: 323.352
InChI Key: UHPFVKDITQWXHW-UHFFFAOYSA-N
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Description

N-(3-(isoxazol-4-yl)propyl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that has been widely studied for its potential therapeutic properties. It is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Discovery and Therapeutic Potential

N-(3-(isoxazol-4-yl)propyl)-3-(pyridin-2-yloxy)benzamide and its derivatives have been extensively explored for their therapeutic potential in various fields of medicine and pharmacology. Research has unveiled their diverse applications, particularly in the inhibition of enzymes, receptors, and cellular processes critical for the development and progression of diseases. Here, we outline the significant findings from the scientific community on this compound and its analogs.

Histone Deacetylase Inhibition for Cancer Therapy The compound MGCD0103, an analog of N-(3-(isoxazol-4-yl)propyl)-3-(pyridin-2-yloxy)benzamide, has been identified as a selective histone deacetylase (HDAC) inhibitor with promising anticancer properties. MGCD0103 selectively inhibits HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis. This compound exhibits significant antitumor activity in vivo and has progressed to clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Vascular Endothelial Growth Factor Receptor-2 Inhibition Another derivative, BMS-605541, acts as a selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating robust antitumor efficacy in lung and colon carcinoma models. This compound's selective inhibition mechanism and favorable pharmacokinetic properties underline its therapeutic potential in cancer treatment (Borzilleri et al., 2006).

Anti-Fatigue Effects Research on benzamide derivatives, including those related to N-(3-(isoxazol-4-yl)propyl)-3-(pyridin-2-yloxy)benzamide, has revealed potential anti-fatigue effects. These derivatives have shown to enhance swimming endurance in mice, indicating their potential in addressing fatigue-related conditions (Wu et al., 2014).

Antifungal and Antimicrobial Activities Derivatives have also demonstrated antifungal and antimicrobial activities, highlighting their potential in developing new treatments for infectious diseases. Specific compounds within this chemical class have shown inhibitory effects against phytopathogenic fungi, offering insights into their application in agriculture and infectious disease control (Vicentini et al., 2007).

Anticonvulsant and Antipsychotic Potential Investigations into isoxazole derivatives related to N-(3-(isoxazol-4-yl)propyl)-3-(pyridin-2-yloxy)benzamide have uncovered their anticonvulsant and potential antipsychotic properties. These findings open up new avenues for treating neurological disorders and epilepsy (Eddington et al., 2002).

Mechanism of Action

properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(20-10-4-5-14-12-21-23-13-14)15-6-3-7-16(11-15)24-17-8-1-2-9-19-17/h1-3,6-9,11-13H,4-5,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPFVKDITQWXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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